Cas no 2501-02-2 (4,4'-Dinitrostilbene)

4,4'-Dinitrostilbene is a high-purity organic compound primarily used as an intermediate in the synthesis of dyes, pigments, and specialty chemicals. Its molecular structure, featuring two nitro groups symmetrically positioned on a stilbene backbone, contributes to its reactivity in various chemical transformations. The compound exhibits stability under controlled conditions, making it suitable for applications requiring precise functionalization. Its role in producing optically active materials and as a precursor in cross-coupling reactions underscores its utility in advanced chemical synthesis. 4,4'-Dinitrostilbene is characterized by its consistent quality, ensuring reliable performance in research and industrial processes. Proper handling and storage are recommended due to its sensitivity to light and heat.
4,4'-Dinitrostilbene structure
4,4'-Dinitrostilbene structure
Product Name:4,4'-Dinitrostilbene
CAS No:2501-02-2
MF:C14H10N2O4
MW:270.240203380585
MDL:MFCD00017043
CID:271544
PubChem ID:87568891
Update Time:2025-10-17

4,4'-Dinitrostilbene Chemical and Physical Properties

Names and Identifiers

    • 4,4'-Dinitrostilbene
    • 4,4'-Dinitro-stilben
    • 4,4'-Dinitro-stilben vom F:210-216grad
    • 4,4'-Dinitro-trans-stilbene
    • p,p'-dinitrostilbene
    • 1,1'-(1,2-Ethenediyl)bis[4-nitrobenzene]
    • NSC 12998
    • 1,2-Bis(4-nitrophenyl)ethene
    • 4,4-dinitrostilbene
    • Benzene,1,1'-(1,2-ethenediyl)bis[4-nitro-
    • 4,4'-Dinitro stilbene
    • Maybridge1_002339
    • bis(4-nitrophenyl)ethylene
    • Oprea1_661893
    • CBDivE_012395
    • DivK1c_001091
    • 4,4`-DINITROSTILBENE
    • CLVIIRIMEIEKOQ-UHFFFAOYSA-N
    • CDS1_000051
    • Bis(4-nitrophenyl)ethyne-1-radical anion
    • 1-nitro-4-[2-(4-nitrophenyl)ethenyl]benzene
    • Benzene,1,1'-(1Z)-1,2-ethenediylbis[4-nitro-
    • EINECS 212-002-0
    • 4,4'-Dinitrostilbene, (E)-
    • NS00043006
    • NSC128001
    • BENZENE, 1,1'-(1E)-1,2-ETHENEDIYLBIS(4-NITRO-
    • (E)-4,4'-Dinitrostilbene
    • 1-NITRO-4-[(1E)-2-(4-NITROPHENYL)ETHENYL]BENZENE
    • SCHEMBL458177
    • (E)-p,p'-Dinitrostilbene
    • Stilbene,4'-dinitro-, (Z)-
    • Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro-, (E)-
    • 1,2-BIS(4-NITROPHENYL)ETHANE, (E)-
    • WZ9U9ML42K
    • 736-31-2
    • NSC 128001
    • NSC-128001
    • T70650
    • HMS548C07
    • Q27148934
    • 4, (Z)-
    • P,P'-DINITROSTILBENE, (E)-
    • Benzene, 1,1'-(1E)-1,2-ethenediylbis[4-nitro-
    • 4,4'-Dinitro-cis-stilbene
    • Stilbene, 4,4'-dinitro-, (E)-
    • Benzene,1'-(1,2-ethenediyl)bis[4-nitro-, (Z)-
    • DINITROSTILBENE, (E)-4,4'-
    • 1,1'-(1,2-ETHENEDIYL)BIS(4-NITROBENZENE), (E)-
    • 4,4'-DINITROSTILBENE, TRANS-
    • NCGC00341091-01
    • AS-37637
    • D2464
    • MFCD00017043
    • 1-nitro-4-(4-nitrostyryl)benzene
    • DTXSID201032626
    • 4-(2,3-DICHLOROANILINO)-4-OXOBUT-2-ENOICACID
    • AKOS000278358
    • 619-93-2
    • CCRIS 8546
    • AS-65385
    • UNII-WZ9U9ML42K
    • Benzene, 1,1'-(1,2-ethenediyl)bis*4-nitro-
    • Benzene, 1,1'-(1,2-ethenediyl)bis(4-nitro-, (E)-
    • 2501-02-2
    • (e)-1,2-bis(4-nitrophenyl)ethene
    • LMPK13090028
    • Oprea1_423578
    • 1-Nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene
    • 1-Nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene #
    • EINECS 210-620-5
    • (E)-4,4'-dinitro-stilbene
    • trans-4,4'-Dinitrostilbene
    • Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro-
    • AB00626415-03
    • Stilbene, 4,4'-dinitro-
    • CHEBI:79798
    • (E)-1,1'-(1,2-Ethenediyl)bis(4-nitrobenzene)
    • 1,1'-(E)-ethene-1,2-diylbis(4-nitrobenzene)
    • STK386214
    • MDL: MFCD00017043
    • Inchi: 1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+
    • InChI Key: CLVIIRIMEIEKOQ-OWOJBTEDSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)/C=C/C1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 270.06400
  • Monoisotopic Mass: 270.064057
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Surface Charge: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 91.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.376±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 295°C(lit.)
  • Boiling Point: 394.6°Cat760mmHg
  • Flash Point: 182.7°C
  • Refractive Index: 1.71
  • Solubility: Insuluble (1.7E-4 g/L) (25 ºC),
  • PSA: 91.64000
  • LogP: 4.71980
  • Solubility: Not determined

4,4'-Dinitrostilbene Security Information

  • Hazardous Material transportation number:3439
  • WGK Germany:2
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xn Xi
  • Risk Phrases:R22; R36/37/38

4,4'-Dinitrostilbene Customs Data

  • HS CODE:2904209090
  • Customs Data:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4,4'-Dinitrostilbene Pricemore >>

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4,4'-Dinitrostilbene Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:2501-02-2)4,4'-Dinitrostilbene
Order Number:A1203068
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:49
Price ($):460.0
Email:sales@amadischem.com

4,4'-Dinitrostilbene Related Literature

Additional information on 4,4'-Dinitrostilbene

Professional Introduction to 4,4'-Dinitrostilbene (CAS No. 2501-02-2)

4,4'-Dinitrostilbene, with the chemical formula C₁₄H₈N₂O₄ and CAS number 2501-02-2, is a nitro-substituted derivative of stilbene, a class of organic compounds known for their diverse biological activities. This compound has garnered significant attention in the field of chemomedicine due to its unique structural properties and promising pharmacological effects. The nitro groups introduced into the stilbene backbone not only modify its electronic distribution but also enhance its reactivity, making it a valuable scaffold for drug design and development.

The structure of 4,4'-Dinitrostilbene features two nitro (-NO₂) groups positioned symmetrically at the para positions of the stilbene core. This arrangement imparts a strong electron-withdrawing effect, which can modulate the compound's interactions with biological targets. Stilbenes, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties, and the nitration process further extends these capabilities by introducing additional functional handles for chemical modification.

In recent years, 4,4'-Dinitrostilbene has been extensively studied for its potential applications in oncology research. The nitro groups enable selective binding to specific biomolecules, including enzymes and receptors involved in cancer cell proliferation and survival. Preliminary studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by disrupting key signaling pathways. Furthermore, its ability to generate reactive oxygen species (ROS) under specific conditions suggests a possible role in photodynamic therapy when combined with light sources.

One of the most intriguing aspects of 4,4'-Dinitrostilbene is its versatility as a pharmacophore. Researchers have leveraged its scaffold to develop novel derivatives with enhanced bioavailability and targeted action. For instance, modifications such as methoxy or fluoro substitution at various positions on the stilbene ring have been explored to optimize pharmacokinetic profiles. These efforts align with the growing trend in drug discovery toward rational design based on structure-activity relationships (SAR).

The synthesis of 4,4'-Dinitrostilbene typically involves the nitration of stilbene precursors using classical chemical methods or more modern catalytic approaches. Advances in green chemistry have led to the development of milder conditions that minimize byproduct formation while maintaining high yields. Such innovations are crucial for scaling up production while adhering to environmental regulations and sustainability goals.

Recent publications highlight the compound's potential in modulating immune responses. The nitro groups on 4,4'-Dinitrostilbene can engage with immune cell receptors, potentially leading to therapeutic benefits in autoimmune diseases or chronic inflammation. Animal models have shown promising results when treated with this compound or its derivatives, suggesting a future role in immunomodulatory therapies.

From a computational chemistry perspective, 4,4'-Dinitrostilbene has been subjected to extensive molecular modeling studies to elucidate its binding mechanisms. Quantum mechanical calculations have revealed insights into how the nitro groups interact with biological targets at an atomic level. These findings are instrumental in guiding medicinal chemists toward designing more potent and selective analogs.

The pharmacological profile of CAS No. 2501-02-2 also includes preliminary data on its interaction with mitochondrial respiration in cancer cells. The electron-withdrawing nature of the nitro groups may interfere with ATP production by disrupting electron transport chain function—a mechanism that could be exploited to starve tumor cells of energy while sparing healthy tissues.

Regulatory considerations play a significant role in advancing 4,4'-Dinitrostilbene into clinical trials. Compliance with Good Manufacturing Practices (GMP) is essential for producing sufficient quantities of high-purity material for preclinical studies. Collaborations between academic institutions and pharmaceutical companies are fostering interdisciplinary approaches to overcome bottlenecks in translating laboratory findings into market-ready therapeutics.

The future directions for research on this nitro-stilbene derivative include exploring its role as an adjuvant in combination therapies. By pairing it with other agents that target different pathways—such as kinase inhibitors or DNA-damaging drugs—scientists aim to achieve synergistic effects that could improve treatment outcomes for patients with advanced malignancies.

In conclusion, 4,4'-Dinitrostilbene (CAS No. 2501-02-2) represents a compelling example of how structural modification can unlock new therapeutic potentials from existing scaffolds. Its unique combination of reactivity and biological activity positions it as a cornerstone compound for future drug discovery initiatives across multiple disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2501-02-2)4,4'-Dinitrostilbene
A1203068
Purity:99%
Quantity:25g
Price ($):460.0
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